Technical Guide: Synthesis and Characterization of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline
Technical Guide: Synthesis and Characterization of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline
Executive Summary
This technical guide details the synthesis and characterization of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline , a critical intermediate scaffold often utilized in the development of kinase inhibitors and GPCR ligands.
While classical routes to similar 3-aminomethyl-4-alkoxyanilines often employ hazardous chloromethylation (Blanc reaction), this guide prioritizes a modern, safety-compliant reductive amination pathway . This approach minimizes genotoxic impurity risks and maximizes regioselectivity by leveraging the synergistic directing effects of the ethoxy and formyl groups in the precursor.
Key Chemical Attributes
| Property | Detail |
| IUPAC Name | 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline |
| Molecular Formula | C₁₃H₂₀N₂O |
| Molecular Weight | 220.31 g/mol |
| Key Functionalities | Primary Aniline (Nucleophile), Benzylic Pyrrolidine (Basic), Ethoxy Ether (Lipophilic) |
| CAS Number | 51388-10-4 |
Retrosynthetic Analysis
The strategic disconnection focuses on the C–N bond of the benzylic pyrrolidine and the reduction of the aniline precursor.
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Disconnection 1 (FGI): The primary amine (aniline) is best derived from a nitro group to prevent side reactions during the alkylation steps.
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Disconnection 2 (C-N Bond): The pyrrolidinyl-methyl bond is formed via reductive amination of an aldehyde. This avoids the use of alkyl halides (potential genotoxins).
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Starting Material: The logic leads to 2-ethoxybenzaldehyde or 2-hydroxybenzaldehyde (salicylaldehyde) . 2-Ethoxybenzaldehyde is the preferred starting material as it allows for highly regioselective nitration.
Mechanistic Pathway (DOT Diagram)
Caption: Retrosynthetic logic flow prioritizing regiocontrol and safety.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
Objective: Synthesis of 5-Nitro-2-ethoxybenzaldehyde. Rationale: The ethoxy group (ortho/para director) and the formyl group (meta director) cooperatively direct the incoming nitronium ion to the C5 position, ensuring high regioselectivity (>95%).
Reagents:
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2-Ethoxybenzaldehyde (1.0 eq)
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Nitric Acid (fuming, >90%) (1.1 eq)
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Sulfuric Acid (conc.) (Solvent/Catalyst)[1]
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Ice/Water (Quenching)
Protocol:
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Setup: Charge a 3-neck round-bottom flask with concentrated H₂SO₄ (5 mL/g of substrate) and cool to 0°C using an ice-salt bath.
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Addition: Add 2-Ethoxybenzaldehyde dropwise, maintaining internal temperature <5°C.
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Nitration: Prepare a mixture of fuming HNO₃ and H₂SO₄ (1:3 v/v). Add this mixture dropwise to the reaction vessel over 30 minutes, strictly maintaining temperature <10°C to prevent over-nitration.
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Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of starting material.
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Workup: Pour the reaction mixture carefully onto crushed ice (10x volume). The product typically precipitates as a pale yellow solid.
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Isolation: Filter the solid, wash copiously with cold water until pH is neutral. Recrystallize from Ethanol/Water if necessary.
Yield: 85–90% Safety Note: Nitration is highly exothermic. Runaway reactions can occur if addition is too fast.
Step 2: Reductive Amination
Objective: Synthesis of 1-(2-Ethoxy-5-nitrobenzyl)pyrrolidine. Rationale: Using Sodium Triacetoxyborohydride (STAB) allows for a mild, one-pot reductive amination that tolerates the nitro group and minimizes reduction of the aldehyde to alcohol.
Reagents:
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5-Nitro-2-ethoxybenzaldehyde (1.0 eq)
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Pyrrolidine (1.2 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Acetic Acid (1.0 eq, catalytic)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Protocol:
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Imine Formation: Dissolve the aldehyde in DCM (10 mL/g). Add Pyrrolidine and Acetic Acid. Stir at room temperature for 1 hour under Nitrogen. (Formation of imine/iminium species).
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Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.
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Stirring: Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Quench: Quench with saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.
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Extraction: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude amine is often pure enough. If not, purify via flash chromatography (DCM:MeOH 95:5).
Yield: 80–88%
Step 3: Catalytic Hydrogenation
Objective: Synthesis of 4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline. Rationale: Pd/C catalyzed hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying workup.
Reagents:
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1-(2-Ethoxy-5-nitrobenzyl)pyrrolidine (1.0 eq)
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10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Hydrogen Gas (Balloon or 1 atm)
Protocol:
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Preparation: Dissolve the nitro intermediate in Methanol (20 mL/g).
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Catalyst Addition: Under an Argon blanket, carefully add 10% Pd/C. Caution: Dry Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Purge the vessel with Hydrogen gas (3x vacuum/fill cycles). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient) at room temperature for 4–12 hours.
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Monitoring: Monitor by LC-MS for the conversion of Nitro (M+H ~251) to Aniline (M+H ~221).
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Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
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Isolation: Concentrate the filtrate in vacuo to yield the target aniline as a viscous oil or low-melting solid. Convert to HCl salt for long-term storage if needed.
Yield: 90–95%
Characterization Data (Simulated)
The following data represents the expected spectral signature of the pure compound.
1H NMR (400 MHz, DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 6.65 | Doublet (J=8.5 Hz) | 1H | Ar-H (C5, ortho to OEt) |
| 6.45 | Doublet (J=2.5 Hz) | 1H | Ar-H (C2, meta to OEt, ortho to CH2) |
| 6.38 | dd (J=8.5, 2.5 Hz) | 1H | Ar-H (C6, ortho to NH2) |
| 4.60 | Broad Singlet | 2H | -NH₂ (Exchangeable) |
| 3.95 | Quartet (J=7.0 Hz) | 2H | -O-CH₂-CH₃ |
| 3.45 | Singlet | 2H | Ar-CH₂-N |
| 2.40 | Multiplet | 4H | Pyrrolidine N-CH₂ (C2', C5') |
| 1.65 | Multiplet | 4H | Pyrrolidine C-CH₂ (C3', C4') |
| 1.30 | Triplet (J=7.0 Hz) | 3H | -O-CH₂-CH₃ |
Mass Spectrometry (ESI+)
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Calculated Mass: 220.16
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Observed [M+H]+: 221.2
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Fragmentation: Characteristic loss of pyrrolidine fragment or ethoxy group may be observed at higher collision energies.
Process Safety & Scalability
Critical Safety Parameters
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Nitration: The nitration of activated benzaldehydes is exothermic. On a scale >10g, use a jacketed reactor with active cooling. Do not allow temperature to exceed 10°C during addition to prevent dinitration or thermal runaway.
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Hydrogenation: Hydrogen gas is flammable. Ensure all equipment is grounded. Filter Pd/C wet to prevent ignition.
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Genotoxicity: While this route avoids bis-chloromethyl ether, the intermediate benzyl amine and the final aniline should be handled as potential sensitizers.
Scalability Assessment
This route is highly scalable to kilogram quantities.
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Step 1: Standard industrial nitration.
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Step 2: Reductive amination is a standard unit operation; STAB is expensive for ton-scale but NaBH4 can be used with careful pH control (or catalytic hydrogenation with Pt/C for the reductive amination step).
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Step 3: Catalytic hydrogenation is the industry standard for nitro reduction.
References
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Regioselective Nitration of Activated Aromatics
- Olah, G. A., et al. "Nitration: Methods and Mechanisms." VCH Publishers, 1989.
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Sigma-Aldrich. "Nitration of Benzaldehyde Derivatives."
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Reductive Amination Methodologies
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Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
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Pyrrolidine Synthesis & Applications
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"Synthesis of unique pyrrolidines for drug discovery."[3] Enamine.
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Safety Data (MSDS)
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"4-Ethoxy-3-(pyrrolidin-1-ylmethyl)aniline MSDS." Ambeed.
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